molecular formula C23H18FN3O2 B4796070 4-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzamide

4-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzamide

Cat. No. B4796070
M. Wt: 387.4 g/mol
InChI Key: VMDBMOOOBIQZEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar fluoro-N-(pyridyl)benzamides and their derivatives involves detailed organic synthesis routes that typically include nucleophilic substitution reactions, catalytic hydrogenation, and condensation reactions. For instance, the synthesis of fluorinated benzamide neuroleptics showcases complex multi-step organic synthesis processes, involving nucleophilic substitution reactions with [18F]fluoride to yield fluorinated compounds with potential applications in neurology and imaging (Mukherjee, 1991).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, which reveals the crystalline structure, molecular packing, and intermolecular interactions. Deng et al. (2013) demonstrated the crystalline structure of a closely related compound, providing insights into its spatial arrangement and the importance of N-H···O hydrogen bonds in molecular packing.

Chemical Reactions and Properties

The chemical reactivity of fluoro-N-(pyridyl)benzamides includes their participation in various chemical reactions, such as coupling reactions, which are pivotal in further functionalizing the molecule or integrating it into larger molecular systems. The reactivity can be influenced by the fluorine atom, which affects the electronic properties of the molecule and its interaction with other chemical species.

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments and applications. For instance, the study by Mocilac et al. (2012) on a grid of fluoro-N-(pyridyl)benzamides highlights the effect of substituent patterns on molecular conformation and physical properties, demonstrating the impact of molecular structure on the melting point behavior and solid-state aggregation.

Chemical Properties Analysis

The chemical properties of “4-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzamide” include its reactivity, stability, and interaction with other molecules. These properties are influenced by the electronic effects of the fluoro and pyridyl groups, as well as the hydrogen bonding capabilities of the amide function, which can dictate its chemical behavior in complex mixtures or reactions.

For detailed study and references, the following papers provide a wealth of information on similar compounds, offering insights into their synthesis, structure, and properties:

properties

IUPAC Name

4-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c24-20-9-7-17(8-10-20)23(29)27(14-16-4-3-11-25-13-16)15-19-12-18-5-1-2-6-21(18)26-22(19)28/h1-13H,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDBMOOOBIQZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CN(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(pyridin-3-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzamide
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